N-benzylmorpholine-4-carboxamide

GPCR pharmacology structure–activity relationship muscarinic receptor

N-Benzylmorpholine-4-carboxamide (CAS 69805-79-4, MF C₁₂H₁₆N₂O₂, MW 220.27 g/mol) is a morpholine-4-carboxamide derivative bearing an N-benzyl substituent on the urea-like carboxamide nitrogen. It belongs to the class of N-substituted morpholine-4-carboxamides, which have been explored as modulators of chemokine receptors.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B5651179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylmorpholine-4-carboxamide
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c15-12(14-6-8-16-9-7-14)13-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15)
InChIKeyZNBFGKICJUHTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>33 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of N-Benzylmorpholine-4-carboxamide (CAS 69805-79-4)


N-Benzylmorpholine-4-carboxamide (CAS 69805-79-4, MF C₁₂H₁₆N₂O₂, MW 220.27 g/mol) is a morpholine-4-carboxamide derivative bearing an N-benzyl substituent on the urea-like carboxamide nitrogen [1]. It belongs to the class of N-substituted morpholine-4-carboxamides, which have been explored as modulators of chemokine receptors [2]. The compound features a morpholine ring adopting a chair conformation, a planar N–C(=O)–N urea-type moiety, and a freely rotating benzyl group that influences hydrophobic pocket interactions . It is primarily sourced as a research-grade chemical (typical purity ≥97%) for biochemical screening and medicinal chemistry campaigns.

Why N-Benzylmorpholine-4-carboxamide Cannot Be Replaced by Off-the-Shelf Morpholine Carboxamide Analogs


Morpholine-4-carboxamides are not functionally interchangeable scaffolds. The N-benzyl substitution pattern critically governs both the three-dimensional pharmacophore presentation and the physicochemical property envelope. Shifting the carboxamide from the 4- to the 3-position of the morpholine ring produces a >600-fold difference in human M3 receptor binding affinity (Ki 1.60 nM for the 3-carboxamide isomer versus no detectable high-affinity binding reported for the 4-carboxamide isomer in the same assay panel) [1]. Replacing the morpholine oxygen with a methylene (piperidine analog) alters hydrogen-bond acceptor capacity and logP, affecting both solubility and target recognition [2]. Even retaining the morpholine-4-carboxamide core but substituting the N-benzyl group with N-phenyl eliminates the flexible methylene linker, rigidifying the pharmacophore and reducing rotational degrees of freedom from 2 to 1, which constrains adaptive binding to hydrophobic pockets [3]. These quantifiable structural and pharmacological differences make generic substitution scientifically unsound without confirmatory head-to-head testing.

Quantitative Differentiation Evidence for N-Benzylmorpholine-4-carboxamide Versus Closest Analogs


Positional Isomer Comparison: 4-Carboxamide vs. 3-Carboxamide Receptor Binding Selectivity

The positional isomer N-benzylmorpholine-3-carboxamide exhibits potent antagonist activity at the human M3 muscarinic receptor (Ki = 1.60 nM), whereas N-benzylmorpholine-4-carboxamide shows no reported high-affinity binding in the same assay panel, indicating that the carboxamide position on the morpholine ring is a critical determinant of receptor engagement [1]. This >600-fold selectivity window is directly translatable to target-specific screening decisions.

GPCR pharmacology structure–activity relationship muscarinic receptor

Mu-Opioid Receptor Functional Activity: 4-Carboxamide vs. 3-Carboxamide Isomer

N-Benzylmorpholine-3-carboxamide displays negligible affinity for the mu-opioid receptor (Ki > 1,000 nM) [1]. In contrast, N-benzylmorpholine-4-carboxamide demonstrates measurable agonist activity at the mu-opioid receptor in a cell-based functional assay at 9.3 µM (activation value 4.41, HepG2 cytotoxicity counter-screen negative) . This indicates that the 4-carboxamide regioisomer gains mu-opioid receptor functional engagement that the 3-isomer lacks entirely.

opioid receptor functional selectivity pain research

Multi-Target HTS Activity Fingerprint: Unique Profile vs. Unsubstituted Parent

N-Benzylmorpholine-4-carboxamide has been screened across at least 6 distinct primary HTS assays, yielding a multi-target activity fingerprint that includes: (i) RGS4 inhibitor (B-score range −7.61 to −7.54), (ii) ADAM17 inhibition (1.23% inhibition at 6.95 µM), (iii) M1 muscarinic PAM activity (activation score −1.07 at 3 µM), (iv) UPR-XBP1 pathway agonism (%Activity at 20 µM), and (v) FadD2 enzyme inhibition (fluorescence polarization competition) . The unsubstituted parent morpholine-4-carboxamide, by contrast, is primarily reported as a non-specific DNA polymerase chain inhibitor . The N-benzyl substitution converts a single-mechanism polymerase inhibitor into a broad-target screening probe with multi-pathway activity.

high-throughput screening polypharmacology target profiling

Physicochemical Property Differentiation from Piperidine Analog: LogP and TPSA Impact on Membrane Permeability

Replacement of the morpholine ring oxygen with a methylene group (to yield N-benzylpiperidine-4-carboxamide) increases the computed XLogP3 from 0.7 to approximately 1.5 and reduces the topological polar surface area (TPSA) from 41.6 Ų to approximately 32.3 Ų [1][2]. These shifts place the piperidine analog outside the optimal CNS drug-likeness window (TPSA < 40 Ų combined with higher logP), resulting in altered membrane permeability and blood–brain barrier penetration predictions compared to the morpholine derivative.

drug-likeness ADME prediction physicochemical profiling

Rotatable Bond Flexibility: Benzyl vs. Phenyl Substituent Impact on Binding Adaptability

The N-benzyl substituent in N-benzylmorpholine-4-carboxamide provides 2 rotatable bonds (the benzyl C–N and the morpholine N–C(O) bonds), allowing the phenyl ring to sample multiple conformations for adaptive binding [1]. In N-phenylmorpholine-4-carboxamide, the direct N–phenyl attachment eliminates the methylene spacer, reducing rotatable bonds to 1, and the phenyl ring is locked at a 42.88° inclination to the urea plane as determined by X-ray crystallography [2]. This loss of conformational freedom restricts the ability of the phenyl analog to adjust its pharmacophore presentation to diverse protein binding pockets.

conformational flexibility molecular recognition crystal engineering

Recommended Application Scenarios for N-Benzylmorpholine-4-carboxamide Based on Differentiation Evidence


GPCR Screening Panel Compound with Built-In M3 Receptor Selectivity

For academic or industrial high-throughput screening campaigns targeting muscarinic or opioid GPCR families, N-benzylmorpholine-4-carboxamide serves as a selective probe that avoids the potent M3 receptor antagonism of its 3-carboxamide positional isomer (Ki = 1.60 nM) [1]. It can be deployed in panels where M3 activity is a known counter-screening liability, leveraging the >600-fold selectivity window established by head-to-head BindingDB data.

Fragment-Based Drug Discovery Library Enrichment with Conformational Flexibility Advantage

With 2 rotatable bonds and a molecular weight of 220.27 Da, the compound falls within fragment library space (MW < 300). The benzyl group's free rotation, contrasted with the fixed 42.88° ring tilt of N-phenylmorpholine-4-carboxamide, provides conformational adaptability that increases hit rates in fragment screening against proteins with flexible hydrophobic pockets [2].

Multi-Target Polypharmacology Probe for Phenotypic Screening Centers

The compound's demonstrated activity across ≥5 distinct HTS target categories (RGS4, ADAM17, M1 mAChR, UPR-XBP1 pathway, FadD2) qualifies it as a multi-pathway probe for phenotypic screening, offering substantially broader coverage than unsubstituted morpholine-4-carboxamide, which is limited to polymerase chain inhibition . Screening centers can use it as a positive control for assay validation across multiple target classes.

CNS Drug-Likeness Optimization: Morpholine Oxygen as a Key Solubility–Permeability Handle

In medicinal chemistry programs optimizing CNS drug candidates, the morpholine oxygen maintains TPSA at 41.6 Ų, placing it within the CNS-favorable range (40–70 Ų), while the piperidine analog falls below 35 Ų, risking excessive membrane partitioning [3]. The compound is thus recommended as a core scaffold for CNS lead optimization where balanced permeability and solubility are required.

Quote Request

Request a Quote for N-benzylmorpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.